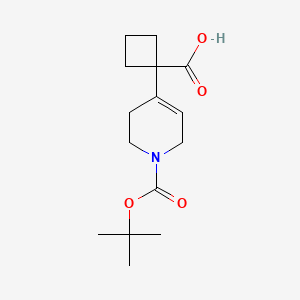
1-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C15H23NO4 and its molecular weight is 281.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Continuous Photo Flow Chemistry for Deuterium-Labeled Compounds
Continuous photo flow synthesis techniques have been developed for producing deuterium-labeled cyclobutane derivatives, such as cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid. These compounds serve as crucial building blocks for creating biologically active molecules and materials science applications involving cyclobutane rings. This method facilitates the large-scale synthesis of these labeled compounds, which are essential for nonclinical and clinical pharmacokinetic studies using quantitative mass spectrometry analyses (Yamashita, Nishikawa, & Kawamoto, 2019).
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed coupling reactions have been used to synthesize tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates from tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate. This method demonstrates the compound's utility in constructing complex molecular frameworks, highlighting its significance in organic synthesis and drug development (Wustrow & Wise, 1991).
Base-Induced Dimerization in Amino Acid Synthesis
Base-induced dimerization processes utilizing tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids have been explored to form pyrrolidine analogs. This synthesis route is crucial for generating dimeric compounds with potential pharmaceutical applications, emphasizing the compound's role in innovative amino acid derivative synthesis (Leban & Colson, 1996).
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives
Asymmetric synthesis techniques have been developed for creating enantiomerically pure piperidinedicarboxylic acid derivatives, such as 3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid. These methods are vital for producing stereochemically defined compounds for medicinal chemistry and pharmacology, highlighting the compound's importance in the synthesis of biologically active molecules (Xue, He, Roderick, Corbett, & Decicco, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-14(2,3)20-13(19)16-9-5-11(6-10-16)15(12(17)18)7-4-8-15/h5H,4,6-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBBTOHISBUQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]phenyl}-N-(2-phenylethyl)acetamide](/img/no-structure.png)
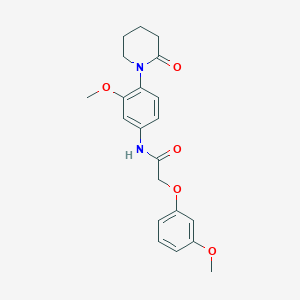
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2549840.png)
![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2549842.png)
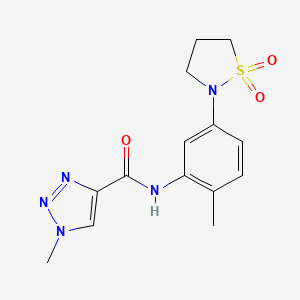
![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2549844.png)
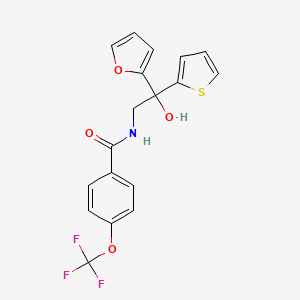
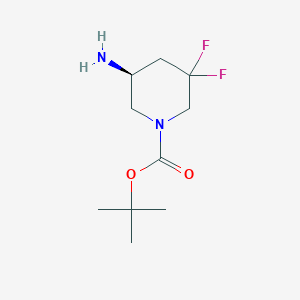
![3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid](/img/structure/B2549849.png)
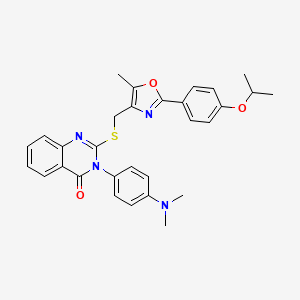
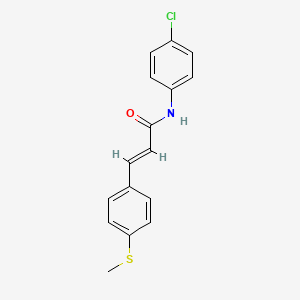
![6-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2549858.png)
![N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2549859.png)
